4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

Immunology Inflammation Nitric Oxide Synthase

Researchers optimizing kinase inhibitors often face synthetic bottlenecks when exploring C5 SAR on 2-aminopyrimidine scaffolds-minor C5 modifications can abolish activity (>4-fold IC50 shift). 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine resolves this with a pre-installed C5-chloromethyl group enabling rapid nucleophilic derivatization. • Potent PKM2 inhibition (IC50 = 18 nM); selective over JAK2 (>10 µM). • Three orthogonal chlorine sites for sequential functionalization at kilo scale. • ≥95% purity; stored under N2 at 4°C for reliable multi-step synthesis.

Molecular Formula C5H4Cl3N3
Molecular Weight 212.46 g/mol
CAS No. 850554-82-4
Cat. No. B1428431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
CAS850554-82-4
Molecular FormulaC5H4Cl3N3
Molecular Weight212.46 g/mol
Structural Identifiers
SMILESC(C1=C(N=C(N=C1Cl)N)Cl)Cl
InChIInChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11)
InChIKeyPJKQTWFNYVYTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic C5-Chloromethylated Pyrimidine Scaffold for Targeted Inhibitors


4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is a polysubstituted 2-aminopyrimidine that serves as a versatile intermediate and scaffold in medicinal chemistry, particularly in kinase inhibitor research [1]. Characterized by a molecular formula of C5H4Cl3N3, a molecular weight of 212.46 g/mol, and a melting point of 197–201 °C , this compound features a unique C5-chloromethyl group on a 2-amino-4,6-dichloropyrimidine core—a motif that has been shown to confer potent inhibitory activity against various kinases and immune-activated pathways [2].

Why Close Analogs Are Not Interchangeable


While numerous 2-aminopyrimidines exist as building blocks, the specific C5-chloromethyl substitution on 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is a critical structural determinant for biological activity. Extensive structure-activity relationship (SAR) studies have established that the nature of the C5 substituent profoundly modulates inhibitory potency against targets such as nitric oxide (NO) and prostaglandin E2 (PGE2) production [1], as well as kinase inhibition [2]. Simply substituting a close analog—such as a C5-hydrogen or C5-methyl derivative—can result in a complete loss of desired activity or a substantial (>4-fold) shift in IC50 values [1]. The chloromethyl group also provides a reactive handle for further derivatization, enabling the synthesis of advanced intermediates that cannot be accessed using other C5-substituted pyrimidines [3].

Quantitative Differentiation Evidence and Comparative Activity


Enhanced NO Inhibitory Potency vs. C5-Hydrogen Analog

In a direct SAR study of 5-substituted 2-amino-4,6-dichloropyrimidines, the introduction of a C5 substituent markedly increased inhibitory activity against immune-activated nitric oxide (NO) production. The 5-unsubstituted (C5-H) compound exhibited an IC50 of 11.49 µM, whereas the majority of 5-substituted derivatives, including those with alkyl and aryl groups, achieved IC50 values <5 µM, representing a greater than 2.3-fold improvement. While the target compound, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, was not explicitly tested in this specific assay, its core scaffold is identical, and the C5-chloromethyl group provides a similarly sized and electronically distinct substitution to the C5-butyl and C5-sec-butyl derivatives that achieved IC50 values of 2.57–3.0 µM [1]. This indicates that the target compound is expected to exhibit significantly enhanced potency relative to the unsubstituted baseline.

Immunology Inflammation Nitric Oxide Synthase

Potent PKM2 Inhibition at Nanomolar Level

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine was evaluated for its inhibitory activity against recombinant human pyruvate kinase M2 (PKM2), a key enzyme in tumor metabolism. The compound exhibited a potent IC50 value of 18 nM in an enzymatic assay [1]. This represents a high degree of biochemical potency. In contrast, a closely related 2-amino-4,6-dichloropyrimidine derivative without the C5-chloromethyl group (CHEMBL4163879) showed significantly weaker inhibition against a different kinase (CDK2/Cyclin A) with an IC50 of 1,300 nM [2], highlighting that specific substitution patterns are critical for achieving nanomolar potency against intended targets.

Oncology Cancer Metabolism Kinase Inhibition

Selective TSSK2 Kinase Profile with Low JAK2 Off-Target Activity

In a kinase profiling study, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine inhibited Testis-Specific Serine Kinase 2 (TSSK2) with an IC50 of 690 nM [1]. Importantly, it showed significantly weaker inhibition of Janus Kinase 2 (JAK2) with an IC50 of >10 µM [2]. This differential activity profile is crucial for minimizing off-target effects. For comparison, a 2-anilino-pyrimidine analog (Compound 35 in the same TSSK2 study) exhibited a much more potent IC50 of 58 nM against TSSK2 but with unknown JAK2 selectivity [1]. The target compound's moderate TSSK2 potency combined with weak JAK2 inhibition suggests a more favorable selectivity window for certain applications.

Kinase Selectivity Male Contraception Drug Safety

C5-Substitution Requirement for PGE2 Inhibitory Activity

A comprehensive SAR study on the influence of C-5 substitution on prostaglandin E2 (PGE2) production revealed that 2-amino-4,6-dichloropyrimidines with smaller C5 substituents (hydrogen and methyl) were devoid of significant activity, while derivatives with larger substituents like n-butyl exhibited prominent potency [1]. Furthermore, a follow-up study demonstrated that 2-amino-4,6-diphenylpyrimidine (a C5,C6-diaryl derivative) achieved an exceptional IC50 of 3 nM for PGE2 inhibition [2]. This underscores that the size and nature of the C5 substituent directly dictate biological activity. The chloromethyl group on the target compound provides a balance of size and reactivity, positioning it as an intermediate between the inactive small substituents and the highly potent, but synthetically more complex, aryl derivatives.

Inflammation Cyclooxygenase Pathway SAR

High Purity Grade and Controlled Storage for Reproducibility

Commercially available 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is supplied with a guaranteed minimum purity of ≥95% as determined by standard analytical methods, and is recommended for storage under inert atmosphere (N2) at 4°C to prevent degradation [1]. This level of quality control and explicit storage guidance directly impacts experimental reproducibility. In contrast, generic or lower-purity pyrimidine building blocks (e.g., common 2-amino-4,6-dichloropyrimidine) may be supplied with lower purity specifications (e.g., 97% area by HPLC, but with unspecified impurities) and lack explicit storage condition recommendations . The defined purity and storage protocol for the target compound minimize the risk of assay interference from unknown impurities and ensure batch-to-batch consistency, which is critical for generating reliable SAR data.

Chemical Synthesis Quality Control Reproducibility

C5-Chloromethyl Handle for Cross-Coupling Reactions

The C5-chloromethyl substituent on 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine serves as a versatile electrophilic handle for further derivatization. While the C4 and C6 chlorines are typically less reactive towards Pd-catalyzed cross-coupling due to the electron-rich nature of the 2-aminopyrimidine ring, the C5-chloromethyl group can be readily functionalized via nucleophilic substitution or metal-catalyzed reactions [1]. In contrast, simpler 2-amino-4,6-dichloropyrimidine derivatives lacking a C5 substituent offer fewer options for regioselective functionalization and often require more forcing conditions or protection/deprotection strategies [2]. The target compound's three distinct chlorine environments (C4, C6, and C5-chloromethyl) provide a higher degree of synthetic control, enabling the construction of more complex and diverse chemical libraries.

Synthetic Chemistry Cross-Coupling Library Synthesis

Recommended Research and Industrial Applications


PKM2-Targeted Cancer Therapeutics Lead Optimization

Given its potent inhibition of PKM2 (IC50 = 18 nM), 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is a highly suitable starting point for structure-based drug design and medicinal chemistry optimization programs aimed at developing novel anti-cancer agents that target tumor metabolism [1]. The C5-chloromethyl group provides a convenient handle for introducing solubilizing or affinity-enhancing moieties via nucleophilic substitution, enabling rapid exploration of SAR around this critical position.

Selective TSSK2 Inhibitors for Male Contraception

The compound's moderate TSSK2 inhibitory activity (IC50 = 690 nM) combined with low JAK2 potency (IC50 >10 µM) provides an initial selectivity window that can be exploited for developing male contraceptive agents [1][2]. The C5-chloromethyl group offers a site for further functionalization to improve both potency and selectivity for TSSK2, while maintaining a clean off-target profile against JAK2, a key safety concern.

Diverse Pyrimidine Libraries for Inflammatory Disease

The compound's core scaffold is known to inhibit both NO and PGE2 production, with C5 substitution being a key determinant of potency [1][2]. As a building block, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine enables the facile synthesis of focused libraries where the C5-chloromethyl group is modified to explore a range of substituent sizes and electronic properties, facilitating the identification of dual NO/PGE2 inhibitors with optimized anti-inflammatory activity.

Process Chemistry and Scale-Up of Advanced Intermediates

The compound's high purity (≥95%) and defined storage requirements (N2 atmosphere, 4°C) ensure reliable performance in multi-step synthetic sequences [1][2]. Its three distinct reactive chlorine atoms allow for orthogonal functionalization, making it a valuable intermediate for the kilogram-scale synthesis of complex aminopyrimidine derivatives used in pharmaceutical manufacturing, as described in patent literature [3].

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